Velpatasvir Velpatasvir Velpatasvir is a complex organic heteropentacyclic compound that is a hepatitis C virus nonstructural protein 5A inhibitor used in combination with sofosbuvir (under the brand name Epclusa) for treatment of patients with chronic hepatitis C of all six major genotypes. It has a role as an antiviral drug and a hepatitis C virus nonstructural protein 5A inhibitor. It is an organic heteropentacyclic compound, a N-acylpyrrolidine, a L-valine derivative, a carbamate ester, a member of imidazoles, a ring assembly and an ether.
Velpatasvir is a Direct-Acting Antiviral (DAA) medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Velpatasvir acts as a defective substrate for NS5A (Non-Structural Protein 5A), a non-enzymatic viral protein that plays a key role in Hepatitis C Virus replication, assembly, and modulation of host immune responses. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as velpatasvir. Notably, velpatasvir has a significantly higher barrier to resistance than the first generation NS5A inhibitors, such as [DB09027] and [DB09102], making it a highly potent and reliable alternative for treatment of chronic Hepatitis C. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Velpatasvir as first line therapy in combination with sofosbuvir for all six genotypes of Hepatitis C. Velpatasvir is currently only available within a fixed dose combination product as Epclusa with [DB08934], another direct acting antiviral. Goals of therapy for Epclusa include the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality and risk of requiring a liver transplant. Since June 2016, Velpatasvir has been available as a fixed dose combination product with [DB08934], as the commercially available product Epclusa. Epclusa is the first combination HCV product indicated for the treatment of all genotypes of Hepatitis C with or without cirrhosis. It is also currently the most potent HCV antiviral medication on the market with a sustained virologic response (SVR) after 12 weeks of therapy of 93-99% depending on genotype and level of cirrhosis and a high barrier to resistance. Both Canadian and American guidelines list Epclusa as a first line recommendation for all genotypes of HCV.
Velpatasvir is a Hepatitis C Virus NS5A Inhibitor. The mechanism of action of velpatasvir is as a Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.
Velpatasvir is an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV genotypes 1-6. Although the exact mechanism of action of velpatasvir has not yet been completely determined, upon oral administration and intracellular uptake, it appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Brand Name: Vulcanchem
CAS No.: 1377049-84-7
VCID: VC0546668
InChI: InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
SMILES: CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Molecular Formula: C49H54N8O8
Molecular Weight: 883.0 g/mol

Velpatasvir

CAS No.: 1377049-84-7

Inhibitors

VCID: VC0546668

Molecular Formula: C49H54N8O8

Molecular Weight: 883.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Velpatasvir - 1377049-84-7

Description Velpatasvir is a complex organic heteropentacyclic compound that is a hepatitis C virus nonstructural protein 5A inhibitor used in combination with sofosbuvir (under the brand name Epclusa) for treatment of patients with chronic hepatitis C of all six major genotypes. It has a role as an antiviral drug and a hepatitis C virus nonstructural protein 5A inhibitor. It is an organic heteropentacyclic compound, a N-acylpyrrolidine, a L-valine derivative, a carbamate ester, a member of imidazoles, a ring assembly and an ether.
Velpatasvir is a Direct-Acting Antiviral (DAA) medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Velpatasvir acts as a defective substrate for NS5A (Non-Structural Protein 5A), a non-enzymatic viral protein that plays a key role in Hepatitis C Virus replication, assembly, and modulation of host immune responses. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as velpatasvir. Notably, velpatasvir has a significantly higher barrier to resistance than the first generation NS5A inhibitors, such as [DB09027] and [DB09102], making it a highly potent and reliable alternative for treatment of chronic Hepatitis C. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Velpatasvir as first line therapy in combination with sofosbuvir for all six genotypes of Hepatitis C. Velpatasvir is currently only available within a fixed dose combination product as Epclusa with [DB08934], another direct acting antiviral. Goals of therapy for Epclusa include the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality and risk of requiring a liver transplant. Since June 2016, Velpatasvir has been available as a fixed dose combination product with [DB08934], as the commercially available product Epclusa. Epclusa is the first combination HCV product indicated for the treatment of all genotypes of Hepatitis C with or without cirrhosis. It is also currently the most potent HCV antiviral medication on the market with a sustained virologic response (SVR) after 12 weeks of therapy of 93-99% depending on genotype and level of cirrhosis and a high barrier to resistance. Both Canadian and American guidelines list Epclusa as a first line recommendation for all genotypes of HCV.
Velpatasvir is a Hepatitis C Virus NS5A Inhibitor. The mechanism of action of velpatasvir is as a Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.
Velpatasvir is an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV genotypes 1-6. Although the exact mechanism of action of velpatasvir has not yet been completely determined, upon oral administration and intracellular uptake, it appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
CAS No. 1377049-84-7
Product Name Velpatasvir
Molecular Formula C49H54N8O8
Molecular Weight 883.0 g/mol
IUPAC Name methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Standard InChI InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
Standard InChIKey FHCUMDQMBHQXKK-CDIODLITSA-N
Isomeric SMILES C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC
SMILES CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Canonical SMILES CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Appearance White to light yellow solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GS5816; GS-5816; GS 5816; Velpatasvir
Reference 1: Childs-Kean LM, Brumwell NA, Lodl EF. Profile of sofosbuvir/velpatasvir/voxilaprevir in the treatment of hepatitis C. Infect Drug Resist. 2019 Jul 23;12:2259-2268. doi: 10.2147/IDR.S171338. eCollection 2019. Review. PubMed PMID: 31413603; PubMed Central PMCID: PMC6662169.
2: Sofosbuvir/velpatasvir/voxilaprevir for hepatitis C. Aust Prescr. 2019 Jun;42(3):108-109. doi: 10.18773/austprescr.2019.033. Epub 2019 Apr 24. Review. PubMed PMID: 31363313; PubMed Central PMCID: PMC6594850.
3: Bourlière M, Pietri O, Castellani P, Oules V, Adhoute X. Sofosbuvir, velpatasvir and voxilaprevir: a new triple combination for hepatitis C virus treatment. One pill fits all? Is it the end of the road? Therap Adv Gastroenterol. 2018 Dec 2;11:1756284818812358. doi: 10.1177/1756284818812358. eCollection 2018. Review. PubMed PMID: 30574189; PubMed Central PMCID: PMC6295690.
4: Pharmacoeconomic Review Report: Sofosbuvir/Velpatasvir/Voxilaprevir (Vosevi): (Gilead Sciences Canada, Inc.): Indication: Hepatitis C infection genotype 1 to 6 [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Feb. Available from http://www.ncbi.nlm.nih.gov/books/NBK534109/ PubMed PMID: 30480922.
5: Clinical Review Report: Sofosbuvir / Velpatasvir / Voxilaprevir (Vosevi): (Gilead Sciences Canada, Inc.): Indication: Hepatitis C infection genotype 1 to 6 [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Feb. Available from http://www.ncbi.nlm.nih.gov/books/NBK534032/ PubMed PMID: 30475545.
6: CADTH Canadian Drug Expert Committee Recommendation: Sofosbuvir/Velpatasvir/Voxilaprevir (Vosevi — Gilead Sciences Canada, Inc.): Indication: Chronic hepatitis C virus infection [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Jan. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK533004/ PubMed PMID: 30427626.
7: Zignego AL, Monti M, Gragnani L. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection. Acta Biomed. 2018 Oct 8;89(3):321-331. doi: 10.23750/abm.v89i3.7718. Review. PubMed PMID: 30333452; PubMed Central PMCID: PMC6502110.
8: Pearlman BL, Hinds AE. Review article: novel antivirals for hepatitis C-sofosbuvir/velpatasvir/voxilaprevir, glecaprevir/pibrentasvir. Aliment Pharmacol Ther. 2018 Nov;48(9):914-923. doi: 10.1111/apt.14977. Epub 2018 Oct 4. Review. PubMed PMID: 30288771.
9: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500838/ PubMed PMID: 29999897.
10: Summers BB. Sofosbuvir, velpatasvir and voxilaprevir combination therapy for treating patients with hepatitis C virus infection. Drugs Today (Barc). 2018 Apr;54(4):255-268. doi: 10.1358/dot.2018.54.4.2788017. Review. PubMed PMID: 29869647.
11: Heo YA, Deeks ED. Sofosbuvir/Velpatasvir/Voxilaprevir: A Review in Chronic Hepatitis C. Drugs. 2018 Apr;78(5):577-587. doi: 10.1007/s40265-018-0895-5. Review. PubMed PMID: 29546556.
12: Chahine EB, Kelley D, Childs-Kean LM. Sofosbuvir/Velpatasvir/Voxilaprevir: A Pan-Genotypic Direct-Acting Antiviral Combination for Hepatitis C. Ann Pharmacother. 2018 Apr;52(4):352-363. doi: 10.1177/1060028017741508. Epub 2017 Nov 8. Review. PubMed PMID: 29115151.
13: Sofosbuvir with velpatasvir. Aust Prescr. 2017 Oct;40(5):200-201. doi: 10.18773/austprescr.2017.063. Epub 2017 Aug 9. Review. PubMed PMID: 29109607; PubMed Central PMCID: PMC5662430.
14: Ahmed H, Abushouk AI, Attia A, Gadelkarim M, Gabr M, Negida A, Abdel-Daim MM. Safety and efficacy of sofosbuvir plus velpatasvir with or without ribavirin for chronic hepatitis C virus infection: A systematic review and meta-analysis. J Infect Public Health. 2018 Mar - Apr;11(2):156-164. doi: 10.1016/j.jiph.2017.09.004. Epub 2017 Sep 29. Review. PubMed PMID: 28970099.
15: Soriano V, Benítez-Gutiérrez L, Arias A, Carrasco I, Barreiro P, Peña JM, de Mendoza C. Evaluation of sofosbuvir, velpatasvir plus voxilaprevir as fixed-dose co-formulation for treating hepatitis C. Expert Opin Drug Metab Toxicol. 2017 Sep;13(9):1015-1022. doi: 10.1080/17425255.2017.1359254. Epub 2017 Jul 28. Review. PubMed PMID: 28753040.
16: Miller MM. Sofosbuvir-velpatasvir: A single-tablet treatment for hepatitis C infection of all genotypes. Am J Health Syst Pharm. 2017 Jul 15;74(14):1045-1052. doi: 10.2146/ajhp60632. Review. PubMed PMID: 28687550.
17: Voaklander R, Jacobson IM. Sofosbuvir, velpatasvir and voxilaprevir combination for the treatment of hepatitis C. Expert Rev Gastroenterol Hepatol. 2017 Sep;11(9):789-795. doi: 10.1080/17474124.2017.1351295. Epub 2017 Jul 31. Review. PubMed PMID: 28673106.
18: Jackson WE, Everson GT. Sofosbuvir and velpatasvir for the treatment of hepatitis C. Expert Rev Gastroenterol Hepatol. 2017 Jun;11(6):501-505. doi: 10.1080/17474124.2017.1326817. Epub 2017 May 11. Review. PubMed PMID: 28468532.
19: Nehra V, Rizza SA, Temesgen Z. Sofosbuvir/velpatasvir fixed-dose combination for the treatment of chronic hepatitis C virus infection. Drugs Today (Barc). 2017 Mar;53(3):177-189. doi: 10.1358/dot.2017.53.3.2604176. Review. PubMed PMID: 28447075.
20: Mir F, Kahveci AS, Ibdah JA, Tahan V. Sofosbuvir/velpatasvir regimen promises an effective pan-genotypic hepatitis C virus cure. Drug Des Devel Ther. 2017 Feb 23;11:497-502. doi: 10.2147/DDDT.S130945. eCollection 2017. Review. PubMed PMID: 28260862; PubMed Central PMCID: PMC5330188.
PubChem Compound 67683363
Last Modified Aug 15 2023

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